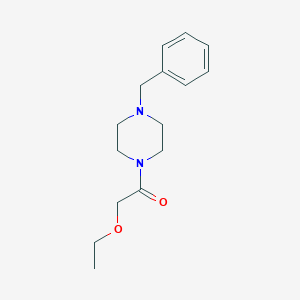![molecular formula C17H21Cl2NO4 B221384 Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which has been shown to have therapeutic effects in a variety of neurological and psychiatric disorders.
Wirkmechanismus
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate enhances the inhibitory effects of GABAergic neurotransmission, which can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. Some of the biochemical and physiological effects of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Increased inhibition of neuronal activity: By enhancing the inhibitory effects of GABAergic neurotransmission, Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce neuronal activity and have therapeutic effects in a variety of neurological and psychiatric disorders.
2. Reduced seizure activity: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy.
3. Reduced drug-seeking behavior: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent and selective: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in neuronal activity.
2. Well-tolerated: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to be well-tolerated in preclinical and clinical studies, which makes it a useful tool for studying the therapeutic effects of GABA modulation in humans.
Some of the limitations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate include:
1. Limited bioavailability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has limited bioavailability, which can make it difficult to achieve therapeutic levels in the brain.
2. Limited stability: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate. Some of these include:
1. Clinical trials: Clinical trials are currently underway to investigate the efficacy of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate in a variety of neurological and psychiatric disorders.
2. Novel formulations: Researchers are exploring novel formulations of Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate that can improve its bioavailability and stability.
3. Combination therapies: Researchers are exploring the potential of combining Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate with other drugs to enhance its therapeutic effects.
4. Mechanistic studies: Researchers are conducting mechanistic studies to better understand the role of GABA in neuronal activity and the therapeutic effects of GABA modulation.
Synthesemethoden
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with piperidine and ethyl chloroformate to form Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in a variety of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: Studies have shown that Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate can reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to investigate its efficacy in humans.
2. Addiction: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are currently underway to investigate its efficacy in humans.
3. Anxiety and Depression: Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models. Clinical trials are currently underway to investigate its efficacy in humans.
Eigenschaften
Produktname |
Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate |
|---|---|
Molekularformel |
C17H21Cl2NO4 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H21Cl2NO4/c1-3-23-17(22)12-6-8-20(9-7-12)16(21)11(2)24-15-5-4-13(18)10-14(15)19/h4-5,10-12H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
DLERBDLFWJCZBV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)



![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)